molecular formula C11H11F3N2OS B4292661 5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B4292661
M. Wt: 276.28 g/mol
InChI Key: LDIRFUBYADQAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as TFB-TAZ, and it has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of TFB-TAZ is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. TFB-TAZ has also been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
TFB-TAZ has been shown to have a wide range of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, it has also been shown to have antipsychotic effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One major advantage of TFB-TAZ is its high potency and selectivity for the serotonin 5-HT1A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of TFB-TAZ is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of TFB-TAZ. One area of interest is in the development of new compounds that are structurally similar to TFB-TAZ but have improved solubility and pharmacokinetic properties. Another area of interest is in the study of TFB-TAZ in animal models of neurological and psychiatric disorders, to further explore its therapeutic potential. Finally, the role of TFB-TAZ in the regulation of other neurotransmitter systems, such as the glutamate and GABA systems, warrants further investigation.

Scientific Research Applications

TFB-TAZ has been studied for its potential use in a variety of scientific research applications. One major area of interest is in the field of neuroscience, where TFB-TAZ has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects.

properties

IUPAC Name

5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2OS/c1-7-6-15-10(18-7)16-8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIRFUBYADQAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 2
5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 3
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5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 6
5-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

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